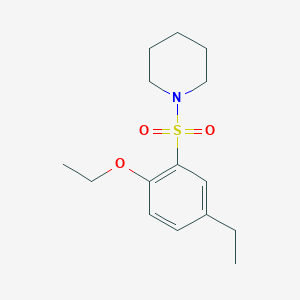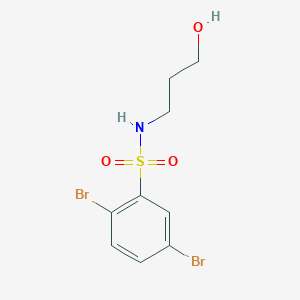
4-isopropyl-N-(4-pyridinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isopropyl-N-(4-pyridinyl)benzenesulfonamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and is commonly used as a pharmacological tool to study glycogen synthase kinase-3 (GSK-3) activity.
Mecanismo De Acción
4-isopropyl-N-(4-pyridinyl)benzenesulfonamide acts as a competitive inhibitor of this compound by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of downstream substrates such as glycogen synthase and tau protein, leading to a decrease in this compound activity. The inhibition of this compound by this compound has been shown to have various effects on cellular processes such as glucose metabolism, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
The inhibition of this compound by this compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can stimulate glucose uptake and glycogen synthesis in skeletal muscle cells. In addition, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. Furthermore, this compound has been shown to have neuroprotective effects by reducing the phosphorylation of tau protein, a hallmark of neurodegenerative disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide in lab experiments is its specificity towards this compound, which allows for the study of this compound activity without interference from other kinases. In addition, this compound has a high potency and can be used at low concentrations, making it cost-effective for research purposes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experimental conditions.
Direcciones Futuras
The potential therapeutic applications of 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide are vast, and future research should focus on exploring its efficacy in treating various diseases such as diabetes, cancer, and neurodegenerative disorders. In addition, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on cellular processes such as glucose metabolism and apoptosis. Finally, the development of more soluble analogs of this compound could enhance its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide involves the reaction of 4-bromopyridine with 4-isopropylbenzenesulfonyl chloride in the presence of a base such as potassium carbonate. The reaction yields a white solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
4-isopropyl-N-(4-pyridinyl)benzenesulfonamide is widely used in scientific research to study the activity of this compound, a serine/threonine protein kinase that plays a crucial role in various cellular processes including glycogen metabolism, cell proliferation, and apoptosis. This compound has been implicated in the pathogenesis of several diseases such as diabetes, cancer, and neurodegenerative disorders. Therefore, the development of this compound inhibitors such as this compound holds great promise for the treatment of these diseases.
Propiedades
Fórmula molecular |
C14H16N2O2S |
|---|---|
Peso molecular |
276.36 g/mol |
Nombre IUPAC |
4-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H16N2O2S/c1-11(2)12-3-5-14(6-4-12)19(17,18)16-13-7-9-15-10-8-13/h3-11H,1-2H3,(H,15,16) |
Clave InChI |
RIOXAKKIVFINOX-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=NC=C2 |
SMILES canónico |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B272490.png)
![4-bromo-5-methyl-2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B272497.png)



